
Tak1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tak1-IN-5 est un inhibiteur sélectif de la kinase 1 activée par le facteur de croissance transformant β (TAK1), un membre de la famille des kinases de la kinase de la kinase de la protéine kinase activée par le mitogène. TAK1 joue un rôle crucial dans divers processus cellulaires, notamment l'inflammation, l'immunité, la survie cellulaire et l'apoptose. This compound a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles dans le traitement des maladies associées à une activité anormale de TAK1.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Tak1-IN-5 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse commence généralement par la préparation d'un squelette central, suivie de modifications de groupes fonctionnels pour obtenir la structure de l'inhibiteur souhaitée. Les réactifs couramment utilisés dans la synthèse comprennent les solvants organiques, les catalyseurs et les groupes protecteurs afin d'assurer des réactions sélectives.
Méthodes de production industrielle
La production industrielle de this compound nécessite l'optimisation de la voie de synthèse afin d'obtenir un rendement et une pureté élevés. Cela implique la mise à l'échelle des conditions de réaction, l'optimisation des temps de réaction, des températures et des systèmes de solvants. Des techniques de purification telles que la cristallisation, la chromatographie et la recristallisation sont utilisées pour obtenir le produit final avec les spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Tak1-IN-5 subit diverses réactions chimiques, notamment:
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réducteurs.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium, le borohydrure de sodium et l'hydrogène gazeux avec un catalyseur.
Substitution : Les réactifs courants comprennent les halogénures, les agents alkylants et les nucléophiles tels que les amines et les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans this compound et des conditions de réaction. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie : Utilisé comme composé outil pour étudier le rôle de TAK1 dans diverses réactions chimiques et voies.
Biologie : Employé dans des tests cellulaires pour étudier les effets de l'inhibition de TAK1 sur les processus cellulaires tels que l'inflammation et l'apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies associées à une activité anormale de TAK1, telles que le cancer, les maladies inflammatoires et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les voies liées à TAK1.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité de TAK1. TAK1 est activé par divers stimuli, notamment les cytokines pro-inflammatoires, l'hypoxie et le stress oxydatif. Une fois activé, TAK1 phosphoryle les cibles en aval telles que les kinases IκB et les kinases de la protéine kinase activée par le mitogène, conduisant à l'activation du facteur nucléaire-κB (NF-κB) et de la protéine-1 activatrice (AP-1). En inhibant TAK1, this compound empêche l'activation de ces voies de signalisation en aval, modulant ainsi les réponses cellulaires telles que l'inflammation et l'apoptose .
Applications De Recherche Scientifique
Tak1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TAK1 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of TAK1 inhibition on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases associated with abnormal TAK1 activity, such as cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TAK1-related pathways.
Mécanisme D'action
Tak1-IN-5 exerts its effects by selectively inhibiting TAK1 activity. TAK1 is activated by various stimuli, including proinflammatory cytokines, hypoxia, and oxidative stress. Upon activation, TAK1 phosphorylates downstream targets such as IκB kinases and mitogen-activated protein kinases, leading to the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). By inhibiting TAK1, this compound prevents the activation of these downstream signaling pathways, thereby modulating cellular responses such as inflammation and apoptosis .
Comparaison Avec Des Composés Similaires
Tak1-IN-5 est unique parmi les inhibiteurs de TAK1 en raison de sa grande sélectivité et de sa puissance. Les composés similaires comprennent:
5Z-7-oxozeaenol : Un inhibiteur de TAK1 dérivé de produits naturels présentant une activité plus large contre d'autres kinases.
Dérivés d'imidazo[1,2-b]pyridazine : Une classe d'inhibiteurs de TAK1 présentant des degrés de sélectivité et de puissance variables.
This compound se démarque par son inhibition spécifique de TAK1, ce qui en fait un outil précieux pour étudier les voies liées à TAK1 et développer des thérapies ciblées.
Propriétés
Formule moléculaire |
C22H24N6O |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
4-[3-(3-cyclopropyl-2H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C22H24N6O/c1-13-11-27(12-14(2)29-13)21-8-7-20-23-10-19(28(20)26-21)16-5-6-18-17(9-16)22(25-24-18)15-3-4-15/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,24,25) |
Clé InChI |
FVSYYBSPCCYMTR-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC5=C(NN=C5C=C4)C6CC6)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)



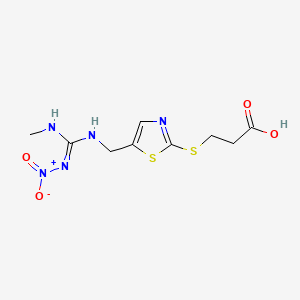
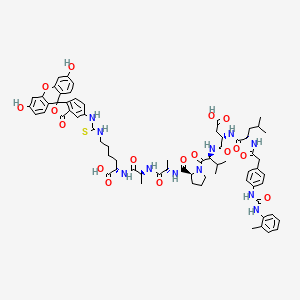
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
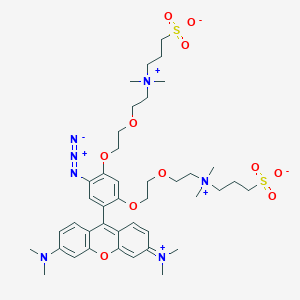
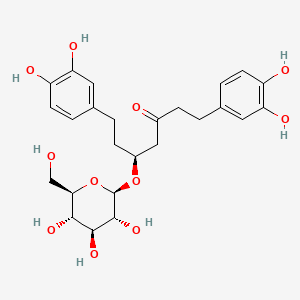
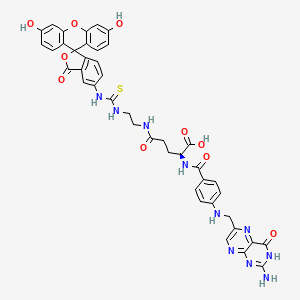
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)

![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
